molecular formula C20H15N3O6 B6524629 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 942007-91-2

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6524629
CAS No.: 942007-91-2
M. Wt: 393.3 g/mol
InChI Key: LNZQLVXNCDJQSJ-UHFFFAOYSA-N
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Description

This compound features a central pyridazinone ring (a six-membered dihydropyridazine derivative with a ketone group) linked via an acetamide bridge to two 1,3-benzodioxol-5-yl groups. The benzodioxol moiety contributes electron-rich aromaticity, while the pyridazinone core introduces hydrogen-bonding capabilities and conformational rigidity. Such structural attributes are often leveraged in drug design for targeting enzymes or receptors requiring planar aromatic interactions and specific hydrogen-bonding patterns.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c24-19(21-13-2-5-16-18(8-13)29-11-27-16)9-23-20(25)6-3-14(22-23)12-1-4-15-17(7-12)28-10-26-15/h1-8H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZQLVXNCDJQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities :

  • Shares the pyridazinone core and acetamide linker.
  • Retains one benzodioxol group.

Key Differences :

  • Substituent on Pyridazinone: The 3-fluorobenzenesulfonyl group replaces the second benzodioxol moiety.
  • Benzodioxol Attachment : The benzodioxol is connected via a methyl group in F809-0913, whereas the target compound links it directly.
    Implications :
  • The fluorobenzenesulfonyl group may improve binding to hydrophobic pockets in biological targets but reduce aqueous solubility.
  • Structural data for F809-0913 suggest its use in high-throughput screening pipelines .

S333-0498: N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Structural Similarities :

  • Contains a benzodioxol group and acetamide linker.

Key Differences :

  • Heterocyclic Core: Replaces pyridazinone with a 1,2,4-oxadiazole-pyrrole hybrid system. Oxadiazoles are known for metabolic stability and bioisosteric replacement of ester or amide groups.
  • Implications:
  • The pyrrole-oxadiazole system may enhance π-π stacking interactions in enzymatic binding sites.
  • Available in milligram quantities for screening, suggesting exploratory pharmacological applications .

S333-0500: 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide

Structural Similarities :

  • Shares the oxadiazole-pyrrole core with S333-0496.

Key Differences :

  • Substituent on Acetamide : The benzodioxol-methyl group is replaced with a 2,3-dimethylphenyl group, increasing lipophilicity.
    Implications :
  • The dimethylphenyl group may enhance membrane permeability but could introduce steric hindrance in target binding.
  • Molecular weight (416.44 g/mol) is lower than the target compound, suggesting differences in pharmacokinetic profiles .

N-Etilnorpentilona (Efilona): 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one

Structural Similarities :

  • Contains the benzodioxol moiety.

Key Differences :

  • Core Structure: A ketone-derived pentanone chain with an ethylamino group instead of a pyridazinone-acetamide system.
  • Pharmacological Role: Classified as a Schedule II controlled substance, indicating stimulant or hallucinogenic properties distinct from the acetamide-pyridazinone compounds . Implications:
  • Highlights the benzodioxol group’s versatility in conferring psychoactivity when paired with specific side chains.

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₂H₁₇N₃O₇ 435.39 Dual benzodioxol, pyridazinone, acetamide
F809-0913 C₂₀H₁₆FN₃O₆S 445.42 Benzodioxol-methyl, 3-fluorobenzenesulfonyl-pyridazinone
S333-0498 C₂₃H₁₈N₄O₆ 446.42 Benzodioxol-methyl, oxadiazole-pyrrole
S333-0500 C₂₃H₂₀N₄O₄ 416.44 2,3-Dimethylphenyl, oxadiazole-pyrrole
N-Etilnorpentilona (Efilona) C₁₄H₁₉NO₃ 249.31 Benzodioxol, pentanone-ethylamino

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